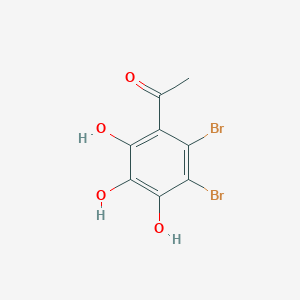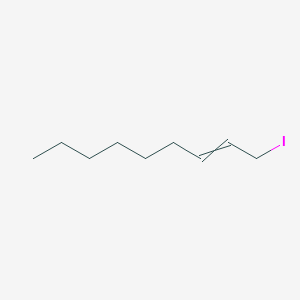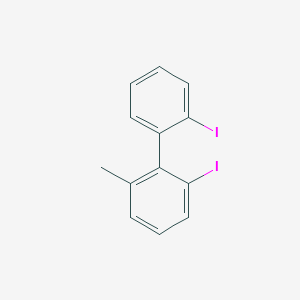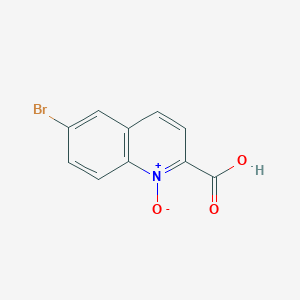
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: is a heterocyclic aromatic compound with a quinoline backbone. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a unique derivative of quinoline. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Quinoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-Chloro-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological properties.
Uniqueness: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid stands out due to the combined presence of the bromine atom and the carboxylic acid group. This combination enhances its reactivity in chemical synthesis and its potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
65147-79-7 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
6-bromo-1-oxidoquinolin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-2-4-8-6(5-7)1-3-9(10(13)14)12(8)15/h1-5H,(H,13,14) |
InChI Key |
SWZIEMLONOUONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=[N+]2[O-])C(=O)O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
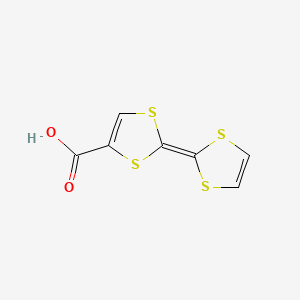


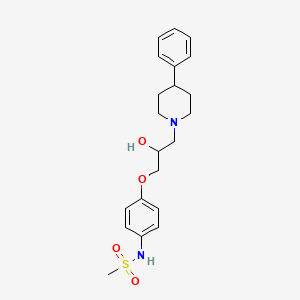
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

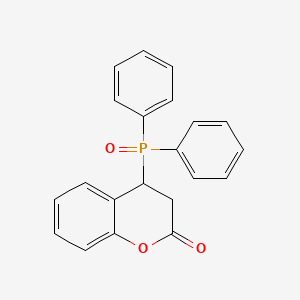
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
